2,6-Dimethyl-6-hepten-2-ol
CAS No.: 32779-58-1
Cat. No.: VC3881841
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32779-58-1 |
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Molecular Formula | C9H18O |
Molecular Weight | 142.24 g/mol |
IUPAC Name | 2,6-dimethylhept-6-en-2-ol |
Standard InChI | InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10/h10H,1,5-7H2,2-4H3 |
Standard InChI Key | ICHVSYBMEODCOO-UHFFFAOYSA-N |
SMILES | CC(=C)CCCC(C)(C)O |
Canonical SMILES | CC(=C)CCCC(C)(C)O |
Introduction
Key Findings
2,6-Dimethyl-6-hepten-2-ol (CAS 32779-58-1) is a branched unsaturated alcohol with the molecular formula C₉H₁₈O. It is characterized by a tertiary alcohol group and a terminal double bond, contributing to its utility in organic synthesis and industrial applications. This compound exhibits a density of 0.844–0.845 g/mL, a refractive index of 1.444–1.449, and a boiling point estimated at 490.83 K (217.68°C) via computational methods . Its synthesis often involves Grignard reactions or catalytic hydrogenation, with industrial patents emphasizing cost-effective pathways . Safety data classify it as a skin and eye irritant under GHS standards .
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular structure of 2,6-dimethyl-6-hepten-2-ol is defined by the formula C₉H₁₈O, with a molecular weight of 142.24 g/mol . Key structural features include:
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A tertiary alcohol group at the C2 position.
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A methyl-substituted double bond at the C6 position.
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Two methyl branches at C2 and C6, enhancing steric hindrance.
The SMILES notation (CC(=C)CCCC(C)(C)O) and InChIKey (ICHVSYBMEODCOO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Spectroscopic Identification
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Gas Chromatography (GC): On a SE-30 capillary column, the compound exhibits a Kovats retention index of 995.7 at 100°C .
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Mass Spectrometry (MS): Characteristic fragments include m/z 59 (base peak), 109, and 41, corresponding to cleavage near the alcohol and double-bond groups .
Synthesis and Industrial Production
Grignard Reaction Pathways
A patented method (CN100516010C) utilizes benzyl magnesium chloride/bromide as an initiator for preparing methyl Grignard reagents. Subsequent reaction with 2-methyl-2-hepten-6-ketone yields the target alcohol after catalytic hydrogenation . Key advantages include:
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High yield (>95%) under mild conditions.
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Low toxicity compared to traditional initiators like iodine .
Alternative Synthetic Routes
Chinese patent CN101016233A describes a three-step process:
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Reduction of 6-methyl-5-hepten-2-ketone using aluminum isopropoxide.
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Halogenation with reagents like PCl₃ or PBr₃.
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Grignard addition with methyl formate, achieving a total yield of 37–95% .
Physicochemical Properties
Thermodynamic Parameters
Solubility and Partitioning
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logP (octanol/water): 2.504, indicating moderate hydrophobicity .
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Water solubility (log10WS): -2.82, classifying it as poorly water-soluble .
Applications in Industry and Research
Flavor and Fragrance Industry
The compound’s fruity, floral odor profile makes it valuable in perfumery. It serves as a precursor for 2,6-dimethyl-5-heptenal (melonal), a cucumber-like flavorant .
Organic Synthesis Intermediate
Its tertiary alcohol and olefin groups enable transformations such as:
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